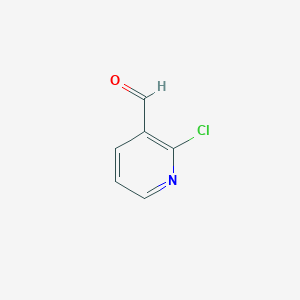

2-Chloronicotinaldehyd

Übersicht

Beschreibung

2-chloronicotinaldehyde is a chemical compound characterized by the presence of a chloro group and a formyl group attached to a pyridine ring. This structure makes it a versatile starting material for the construction of more complex molecules, particularly in the field of medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

2-chloronicotinaldehyde serves as an important intermediate in the synthesis of various heterocyclic compounds. Its applications span multiple fields:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the preparation of biologically active compounds.

Medicine: Utilized in medicinal chemistry for drug development.

Industry: Applied in materials science for the development of new materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloronicotinaldehyde can be achieved through various methods. One approach involves a Vilsmeier-Haack type reaction route, which is a regioselective process used to synthesize 2-Chloro-3-formyl-1,8-naphthyridine, a closely related compound. Another method described the synthesis of 2-chloro-6-trifluoromethylpyridines starting from 2-chloro-6-trichloromethylpyridine.

Industrial Production Methods: Industrial production methods for 2-chloronicotinaldehyde typically involve the use of advanced synthetic techniques and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions: 2-chloronicotinaldehyde undergoes a variety of chemical reactions due to its reactive formyl and chloro groups. These reactions include:

Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

Aldol-Type Reactions: The formyl group can participate in aldol-type reactions, forming β-aminoacrylate derivatives.

Suzuki Coupling: The compound can be used in Suzuki coupling reactions to synthesize heteroarylated 2-arylpyridines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and other nucleophiles.

Aldol-Type Reactions: Typically involve β-aminoacrylate and suitable catalysts.

Suzuki Coupling: Utilizes palladium catalysts and organoboron reagents.

Major Products:

2-Aminopyridines: Formed through nucleophilic substitution reactions.

Heteroarylated 2-Arylpyridines: Synthesized via Suzuki coupling.

Wirkmechanismus

The mechanism of action of 2-chloronicotinaldehyde in chemical reactions is based on the aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate generated from the compound. This reaction mechanism allows for the formation of various derivatives with potential biological activity.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-3-fluoro-4-formylpyridine: A similar compound with a fluorine atom instead of a hydrogen atom at the 3-position.

2-Chloro-3-cyanopyridine: Another related compound with a cyano group at the 3-position.

Uniqueness: 2-chloronicotinaldehyde is unique due to its specific combination of chloro and formyl groups, which provide distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds and biologically active molecules.

Eigenschaften

IUPAC Name |

2-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPAGGHFIDLUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353269 | |

| Record name | 2-Chloro-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36404-88-3 | |

| Record name | 2-Chloro-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What is a common synthetic route to 2-chloronicotinaldehyde?

A1: 2-Chloronicotinaldehyde can be synthesized by reducing 2-chloro-3-cyanopyridine using Raney nickel and formic acid. [] This method provides an alternative to the less effective N-oxidation route, where peroxyacid oxidation of 3-formylpyridine primarily yields pyridine-N-oxide 3-carboxylic acid. []

Q2: What is a significant challenge in synthesizing pyrazolo[3,4-b]pyridines using 2-chloronicotinaldehyde?

A2: During the synthesis of pyrazolo[3,4-b]pyridines from 2-chloronicotinaldehyde, the formation of an azine byproduct (specifically, species 11 in the referenced study) can significantly reduce the yield of the desired product. []

Q3: How can 2-chloronicotinaldehyde be used to synthesize substituted 2-phenoxynicotinaldehydes?

A3: A general method utilizes aromatic nucleophilic substitution reactions. 2-Chloronicotinaldehyde reacts with various substituted phenols in the presence of potassium carbonate (K2CO3) and dry dioxane, producing the corresponding substituted 2-phenoxynicotinaldehydes in yields ranging from 70% to 80%. []

Q4: What is the significance of studying thieno[b]-2,5-naphthyridine N-oxides?

A4: These compounds are relevant to understanding the effects of annelation patterns (specifically, the phenanthrene pattern) on the physical properties and reactivity of tricyclic heterocyclic systems. [] Research in this area helps to clarify how the position of nitrogen in the middle ring influences reactivity and selectivity during N-oxidation. []

Q5: What methods have been used to prepare thieno[b]-2,5-naphthyridine N-oxides?

A5: Two primary methods have been employed:

- Palladium-catalyzed ring closure: This method involves reacting tert-butyl N-(trimethylstannylthienyl)carbamates with either 2-chloro-3-formylpyridine N-oxide or 2-(2-bromo-3-pyridyl)-1,3-dioxolane N-oxide, using copper(II) oxide as a co-reagent. []

- Oxidation of parent compounds: Treating the parent thieno[b]-2,5-naphthyridines with m-chloroperbenzoic acid (m-CPBA) can yield the corresponding N-oxides. []

Q6: What biological activities have been investigated in relation to 2-chloronicotinaldehyde derivatives?

A6: Research has explored the potential of 2-chloronicotinaldehyde derivatives to act as:

- α-Amylase inhibitors: Substituted 2-phenoxynicotinaldehydes derived from 2-chloronicotinaldehyde have shown promise as potential α-amylase inhibitors. [] This enzyme plays a crucial role in carbohydrate digestion, and inhibiting its activity could be beneficial in managing diabetes mellitus. []

- Anti-mycobacterial agents: Several studies have investigated the anti-mycobacterial activity of various 2-chloronicotinaldehyde derivatives, including those incorporating 1H-1,2,3-triazolylbenzohydrazide moieties, Knoevenagel adducts, (E)-α,β-unsaturated esters and ketones, and Baylis-Hillman adducts. [, , , , , , , ]

- Anti-malarial agents: Baylis-Hillman adducts synthesized from substituted 2-chloronicotinaldehydes have been evaluated for their anti-malarial properties. [, ]

Q7: What unique chemical transformations involving 2-chloronicotinaldehyde have been reported?

A7:

- Palladium(II)-catalyzed direct annulation: This method facilitates a novel C(formyl)-C(aryl) coupling strategy, allowing the direct annulation of 2-chloronicotinaldehyde with 2-bromothiophenol. []

- Formation of multisubstituted quinolines: Baylis-Hillman adducts derived from substituted 2-chloronicotinaldehydes serve as valuable intermediates in the synthesis of multisubstituted quinolines. []

- Synthesis of substituted 1,8-naphthyridine-3-carboxylates: Baylis-Hillman adducts of substituted 2-chloronicotinaldehydes also act as key intermediates in the preparation of substituted 1,8-naphthyridine-3-carboxylates. [, ]

- Metal-catalyst-free Csp2-N bond formation: Researchers have used 2-chloronicotinaldehyde in the synthesis of pyridopyrazoloquinazoline derivatives via a method involving metal-catalyst-free Csp2-N bond formation. []

Q8: Has 2-chloronicotinaldehyde been used in the development of fluorescent chemosensors?

A8: Yes, a rhodamine 6G-2-chloronicotinaldehyde conjugate has been investigated as an “OFF–ON” fluorescent chemosensor for the detection of Al3+ ions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(3,4-dimethylphenyl)-2-phenylethyl]-1H-imidazole hydrochloride](/img/structure/B135206.png)

![5-[1-(DIPHENYLMETHYL)-1-METHOXYBUTYL]-1H-IMIDAZOLE](/img/structure/B135207.png)

![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)

![N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide](/img/structure/B135214.png)